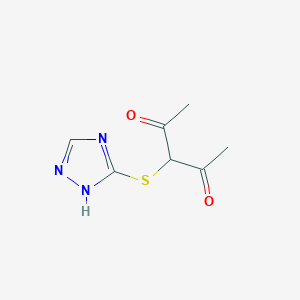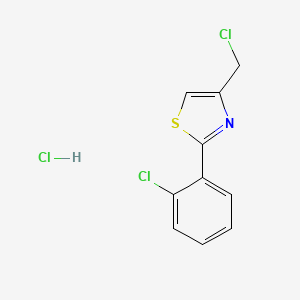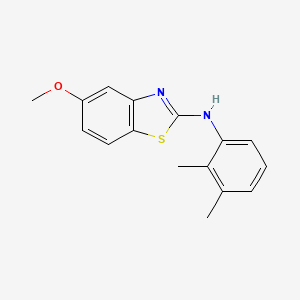![molecular formula C12H24N2O2 B2576506 N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide CAS No. 1311812-81-3](/img/structure/B2576506.png)
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in medicinal chemistry due to their wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: Shares a similar piperidine structure but with different substituents.
N-(2-Methoxyethyl)-1-methylpiperidin-4-yl]methylcycloheptanecarboxamide: Another piperidine derivative with a different functional group.
Uniqueness
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)12(15)13-11-4-6-14(7-5-11)8-9-16-3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIEBNMSNESCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)
![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)

![5-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-phenylpyrazole-3-carboxamide](/img/structure/B2576431.png)
![N,N-dimethyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)aniline](/img/structure/B2576432.png)


![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)



![N-(4-{2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide](/img/structure/B2576444.png)

